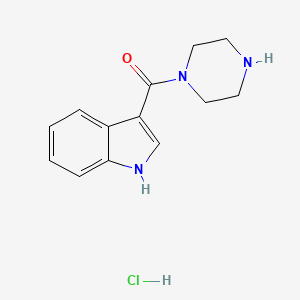

3-(piperazine-1-carbonil)-1H-indol clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a chemical compound that features a piperazine ring attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have demonstrated that derivatives of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride exhibit promising antibacterial properties. A series of hybrid compounds were synthesized and tested against various bacterial strains, showing effectiveness in disrupting bacterial cell membranes and enhancing membrane permeability . The mechanism of action appears to involve oxidative stress induction and interaction with DNA gyrase, leading to bacterial cell death.

Neurological Disorders

The compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant for the treatment of neurological disorders such as Alzheimer’s disease. By inhibiting this enzyme, 3-(piperazine-1-carbonyl)-1H-indole hydrochloride may enhance cholinergic transmission, offering therapeutic benefits in cognitive function .

Cancer Research

In cancer research, compounds based on the indole structure have been explored for their ability to inhibit tubulin polymerization, thereby interfering with cell mitosis. This property makes them candidates for developing new anticancer agents . Studies have shown that modifications to the piperazine moiety can enhance the efficacy and selectivity of these compounds against cancer cells.

Antibacterial Efficacy

One study focused on synthesizing a series of piperazine hybridized coumarin indolylcyanoenones that demonstrated significant antibacterial activity against resistant strains like Pseudomonas aeruginosa. The study highlighted how structural modifications influenced antibacterial potency and membrane disruption capabilities .

Neurological Impact

Research investigating the compound's role as an acetylcholinesterase inhibitor showed promising results in enhancing cognitive function in animal models of Alzheimer's disease. This study emphasized the potential for developing therapeutic agents targeting cholinergic systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride typically involves the acylation of piperazine with an indole derivative. One common method includes the reaction of piperazine with 1H-indole-3-carboxylic acid chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(piperazine-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: 3-(piperazine-1-carbonyl)-1H-indole alcohol.

Substitution: N-alkylated piperazine derivatives.

Mecanismo De Acción

The mechanism of action of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is mediated through the formation of a stable complex with the enzyme, blocking its catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(piperazine-1-carbonyl)phenol hydrochloride

- 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Uniqueness

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is unique due to its indole core, which imparts distinct pharmacological properties compared to other piperazine derivatives. The indole ring is known for its bioactivity, making this compound particularly valuable in medicinal chemistry .

Actividad Biológica

3-(Piperazine-1-carbonyl)-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Biological Activities

1. Anticancer Activity

Research indicates that 3-(piperazine-1-carbonyl)-1H-indole hydrochloride exhibits potent anticancer properties. A study focused on its effect on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The IC50 values for different cancer types were reported, showing effective inhibition at micromolar concentrations.

| Cancer Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| HeLa | 15.3 | 92 |

| A549 | 21 | 45 |

| MDA-MB-231 | 9.3 | 60 |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, particularly at the G2/M checkpoint, similar to other known anticancer agents .

2. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 33 |

| Escherichia coli | 36.5 |

| Pseudomonas aeruginosa | 74.6 |

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3-(piperazine-1-carbonyl)-1H-indole hydrochloride has shown anti-inflammatory effects in preclinical models. It appears to inhibit key inflammatory pathways, potentially through the modulation of cytokine production and inhibition of pro-inflammatory mediators .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Key Enzymes : The compound has been identified as a potent inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in serine biosynthesis that is often upregulated in cancer cells. This inhibition can lead to reduced serine availability, thereby hindering cancer cell growth .

- Induction of Apoptosis : Studies have suggested that treatment with 3-(piperazine-1-carbonyl)-1H-indole hydrochloride leads to increased levels of apoptotic markers in cancer cells, indicating that it may trigger programmed cell death pathways .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various settings:

- Case Study 1 : In vitro studies using human lung adenocarcinoma cells (A549) showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls.

- Case Study 2 : A study examining the antimicrobial efficacy against Staphylococcus aureus reported that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

Propiedades

IUPAC Name |

1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTOKWKGKSGIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.